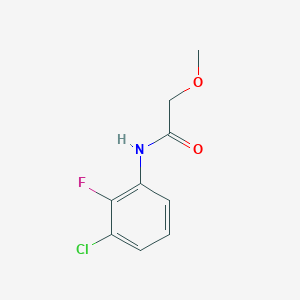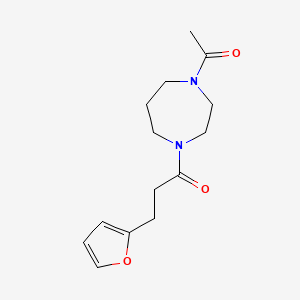
N-(3-chloro-2-fluorophenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-fluorophenyl)-2-methoxyacetamide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research. This compound has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-fluorophenyl)-2-methoxyacetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has been found to have a low toxicity profile, making it a potential candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-fluorophenyl)-2-methoxyacetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous solutions. This compound is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the research of N-(3-chloro-2-fluorophenyl)-2-methoxyacetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is to explore its mechanism of action and identify its molecular targets. Further studies are needed to determine the optimal dosage and administration route of this compound for its therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of applications in scientific research. It has been shown to have potential therapeutic applications for the treatment of cancer, inflammation, and infectious diseases. This compound has a low toxicity profile and is easy to synthesize, making it a potential candidate for further development. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis method of N-(3-chloro-2-fluorophenyl)-2-methoxyacetamide is a multi-step process that involves the reaction of 3-chloro-2-fluoroaniline with 2-methoxyacetyl chloride in the presence of a base. The reaction produces this compound as the final product. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-fluorophenyl)-2-methoxyacetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective against various diseases, including cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-14-5-8(13)12-7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXROKRUIDBLVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)


![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)

